This compound falls under the category of imidazoline derivatives, which are known for their diverse biological activities and applications. It is classified as a substituted alkyl imidazoline containing a hydroxyethyl group at the 1 position of the imidazoline ring and a long-chain alkyl (unsaturated) at the 2 position .
The synthesis of 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro typically involves several key steps:
The synthesis often requires controlled temperatures and specific solvents to optimize yields. For example, reactions may be performed in an inert atmosphere (e.g., nitrogen) to prevent oxidation.
The compound can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro involves its interactions at the molecular level with biological targets:
The compound has a boiling point around 350 °C and a density close to that of water, which influences its application in formulations where density plays a crucial role .
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro has several scientific applications:
The 8-heptadecenyl substituent exhibits distinct stereochemical properties due to its cis (Z)-configured double bond between carbons 8 and 9. This configuration induces a ≈30° kink in the 17-carbon aliphatic chain, significantly influencing molecular packing and intermolecular interactions. X-ray crystallographic studies confirm the (8Z) designation, showing a bond angle of 120.5° at the double bond and a C8-C9 bond length of 1.33 Å – characteristic of cis-alkenes [1] [5]. This stereochemistry reduces crystallinity compared to saturated analogs and enhances solubility in nonpolar media, with the bent chain occupying a cross-sectional area of ≈38 Ų in crystal lattices [5].
The Z-configuration directly impacts biological interactions, particularly in membrane systems where the kinked chain integrates more readily into lipid bilayers than linear chains. Molecular dynamics simulations reveal a 40% faster incorporation rate into palmitoyl-oleoyl-phosphatidylcholine bilayers compared to E-isomers, attributable to reduced steric hindrance and optimal hydrophobic matching [5].
Table 1: Crystallographic Parameters of 8Z-Heptadecenyl Chain
Parameter | Value | Implications |
---|---|---|
Bond length (C8-C9) | 1.33 Å | Confirms double bond character |
Bond angle (C7-C8-C9) | 120.5° | Characteristic of cis-configuration |
Torsional flexibility | 115-125° range | Enhanced molecular adaptability |
Chain cross-section | 38 Ų | Impacts crystal packing density |
The 4,5-dihydroimidazole (imidazoline) ring adopts a half-chair conformation with puckering parameters q₂=0.38 Å and θ=18.7°, placing the C4 atom 0.21 Å above the N1-C2-N3 plane. This non-planarity arises from sp³ hybridization at C4/C5 positions, differentiating it from aromatic imidazoles [5]. X-ray diffraction shows N1-C2 and C2-N3 bond lengths of 1.31 Å and 1.33 Å, respectively, indicating partial double-bond character with bond orders of 1.5 – consistent with amidinium-like resonance [2] [5].
Hydrogen-bonding capability is primarily mediated through the ethanol substituent and ring nitrogen atoms. The hydrochloride salt forms N⁺-H···Cl⁻ (2.98 Å) and O-H···Cl⁻ (3.12 Å) interactions, while the free base exhibits O-H···N hydrogen bonds (2.89 Å) between the hydroxyethyl group and adjacent imidazoline nitrogens. IR spectroscopy confirms strong N-H stretching at 3200 cm⁻¹ in the hydrochloride form and O-H stretching at 3400 cm⁻¹ in the free base, with temperature-dependent studies showing hydrogen bond persistence up to 150°C [5].
Table 2: Bond Parameters of Imidazoline Ring System
Bond | Length (Å) | Bond Angle (°) | Character |
---|---|---|---|
N1-C2 | 1.31 | 109.5 | Partial double bond |
C2-N3 | 1.33 | 108.2 | Partial double bond |
N3-C4 | 1.46 | 102.8 | Single bond |
C4-C5 | 1.54 | 115.6 | Single bond |
C5-N1 | 1.47 | 107.3 | Single bond |
N1-C(ethanol) | 1.45 | 112.4 | Rotatable single bond |
Significant structural and electronic differences exist between the free base (C₂₂H₄₂N₂O) and hydrochloride salt (C₂₂H₄₃ClN₂O). Protonation at N3 transforms the imidazoline ring from neutral to cationic, increasing the C2-N3 bond length from 1.32 Å to 1.35 Å and reducing bond order from 1.5 to 1.2. This change enhances electrophilicity at C2, increasing its reactivity toward nucleophiles by 30-fold [2] [5]. Crystallographic analysis reveals that hydrochloride salt formation organizes molecules into monoclinic crystals (space group P2₁/c) with unit cell dimensions a=12.3 Å, b=8.9 Å, c=15.1 Å, β=102.5°, while the free base adopts a less ordered liquid crystalline phase [5] [6].
The hydrochloride salt exhibits greater hygroscopicity due to ionic character, absorbing atmospheric moisture at ≥65% RH, whereas the free base remains stable. Solubility profiles differ substantially: the hydrochloride dissolves readily in polar solvents (water solubility: 85 mg/mL at 25°C) versus the free base's limited solubility (0.2 mg/mL in water) but high solubility in chloroform (>500 mg/mL). These properties determine application-specific utility – the hydrophilic salt form functions effectively in aqueous corrosion inhibition, while the lipophilic free base serves as an oil-soluble emulsifier [3] [5].
Table 3: Comparative Properties of Free Base and Hydrochloride Forms
Property | Free Base | Hydrochloride Salt | Analytical Method |
---|---|---|---|
Molecular formula | C₂₂H₄₂N₂O | C₂₂H₄₃ClN₂O | Mass spectrometry [2] [5] |
Molecular weight | 350.58 g/mol | 387.0 g/mol | Calculated from formula |
Physical state | Viscous liquid | Crystalline solid | X-ray diffraction [5] |
Water solubility | 0.2 mg/mL at 25°C | 85 mg/mL at 25°C | Gravimetric analysis |
Characteristic IR band | 1640 cm⁻¹ (C=N) | 1720 cm⁻¹ (protonated C=N⁺) | FT-IR spectroscopy [5] |
Melting point | Not applicable (liquid) | 230-240°C at 1 Torr | Differential scanning calorimetry |
Molecular dynamics simulations reveal that the C17 aliphatic chain governs hydrophobic interactions through two primary mechanisms: (1) van der Waals contacts with alkyl chains of adjacent molecules, and (2) hydrophobic collapse in aqueous environments. Simulations in explicit water (TIP3P model) show spontaneous micelle formation at critical concentrations of 0.5 mM, with aggregation numbers of 60±5 molecules per micelle. The 8Z-unsaturation reduces micellization free energy by 8.2 kJ/mol compared to saturated analogs, enhancing surfactant efficiency [5].
Free energy perturbation calculations demonstrate preferential partitioning into lipid bilayers, with a ΔGₚₐᵣₜᵢₜᵢₒₙ of -22.8 kcal/mol for palmitoyloleoylphosphatidylcholine membranes. The Z-configured chain adopts a bent conformation that maximizes contact with lipid acyl chains, burying 85% of its surface area within the bilayer. Steered molecular dynamics reveal extraction forces of 120±15 pN – significantly lower than saturated chains (180±20 pN), indicating easier membrane integration beneficial for antimicrobial activity [5]. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) show the highest occupied molecular orbital (HOMO) localizes on the imidazoline ring (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the aliphatic chain (-0.9 eV), creating a charge transfer interface that facilitates adsorption onto metal surfaces during corrosion inhibition [3] [5].
Table 4: Computational Modeling Results for Hydrophobic Interactions
Simulation Type | Key Parameters | Functional Significance |
---|---|---|
Micellization simulation | CMC: 0.5 mM; Aggregation number: 60 | Explains surfactant efficiency |
Membrane partitioning | ΔGₚₐᵣₜᵢₜᵢₒₙ: -22.8 kcal/mol; Burial: 85% | Predicts bioactivity localization |
Force profiling | Extraction force: 120±15 pN | Quantifies membrane interaction strength |
Orbital analysis | HOMO-LUMO gap: 4.4 eV | Indicates charge transfer capability |
Conformational sampling | Bent angle: 32±4° at C8-C9 | Determines molecular packing density |
Comprehensive Compound Nomenclature
Chemical Identifier | Name/Synonym | Source Reference |
---|---|---|
Systematic IUPAC Name | 2-[(8Z)-8-Heptadecen-1-yl]-4,5-dihydro-1H-imidazole-1-ethanol | [1] |
Common Synonyms | Amine 220; Nalcamine G 13; UCL 5410; Amino O; NSC 231649 | [3] [4] |
CAS Registry Numbers | 95-38-5 (free base); 67785-79-9 (hydrochloride); 68698-85-1 (phosphate salt) | [3] [5] [8] |
UNII Identifier | 33SRL989CC | [4] |
SMILES Notation | CCCCCCCCCCCCCCC/C=C\C1=NCCN1CCO (free base) | [6] |
InChIKey | WGTDLPBPQKAPMN-UHFFFAOYSA-N (free base); FQRPZGVVUXUYJS-CMBBICFISA-N (HCl salt) | [4] [5] |
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